5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C12H15ClN4S and its molecular weight is 282.79 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical and Biological Properties
The chemistry of 1,2,4-triazole and its derivatives, including 5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol, has garnered significant interest due to their valuable properties and presence as fragments in various known drugs and biologically active compounds. These compounds are extensively studied for their potential in synthesizing new drugs and exploring their physical-chemical and biological properties. The synthesis process often involves classical methods and aims at obtaining salts and acids with these heterocyclic fragments to investigate their biological potential through molecular modeling methods (Hotsulia & Fedotov, 2020).
Antimicrobial and Antiproliferative Activities
1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating a range of effects against various microbial strains. This includes the development of Mannich and Schiff bases from these compounds to enhance their activity spectrum (Bayrak et al., 2009). Moreover, the derivatives of 1,2,4-triazole-3-thiol have shown to inhibit cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids, highlighting their potential as antimetastatic candidates (Šermukšnytė et al., 2022).
Synthesis and Structural Analysis
Synthesis methods for 1,2,4-triazole and its derivatives are pivotal in exploring their potential applications. This includes the development of new synthetic routes, optimization of conditions, and structural analysis through various physical-chemical methods of analysis to confirm the compounds' structure, composition, and purity. Such studies provide a foundation for further exploration of these compounds in various scientific applications, including medicinal chemistry (Nikpour & Motamedi, 2015).
Pharmacological Potential
Exploratory research into the pharmacological potential of 1,2,4-triazole derivatives includes assessing their effects on the central nervous system (CNS) in animal models, evaluating their anti-proliferative activities against cancer cells, and their potential as urease inhibitors. Such studies aim to uncover new therapeutic agents with improved efficacy and selectivity for treating various diseases (Ali et al., 2022).
Mechanism of Action
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, which can result in a therapeutic effect .
Biochemical Pathways
Triazole derivatives have been found to exhibit a wide range of pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of activities exhibited by triazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
3-[(3-chloro-4-methylanilino)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4S/c1-3-17-11(15-16-12(17)18)7-14-9-5-4-8(2)10(13)6-9/h4-6,14H,3,7H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFVOKSKJIFQPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CNC2=CC(=C(C=C2)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.